molecular formula C21H12O4 B12881695 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one CAS No. 353497-65-1

3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one

Cat. No.: B12881695
CAS No.: 353497-65-1
M. Wt: 328.3 g/mol
InChI Key: IZCGSMWONUFAEK-UHFFFAOYSA-N
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Description

3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core fused with a naphthofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of phenols, arylglyoxals, and cyclic 1,3-diketones . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts like triethylamine. The reaction mixture is usually stirred at room temperature for several hours, followed by refluxing in acidic conditions to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the employment of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antioxidant activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein tyrosine phosphatases, which play a role in cell signaling pathways. Additionally, the compound’s antioxidant properties can help in scavenging free radicals, thereby protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

CAS No.

353497-65-1

Molecular Formula

C21H12O4

Molecular Weight

328.3 g/mol

IUPAC Name

2-benzo[e][1]benzofuran-2-yl-3-hydroxychromen-4-one

InChI

InChI=1S/C21H12O4/c22-19-14-7-3-4-8-16(14)25-21(20(19)23)18-11-15-13-6-2-1-5-12(13)9-10-17(15)24-18/h1-11,23H

InChI Key

IZCGSMWONUFAEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=C(C(=O)C5=CC=CC=C5O4)O

Origin of Product

United States

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